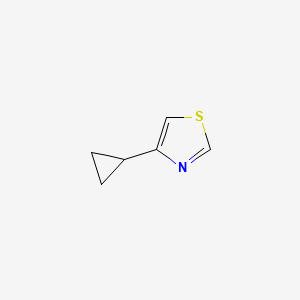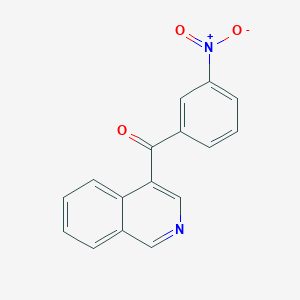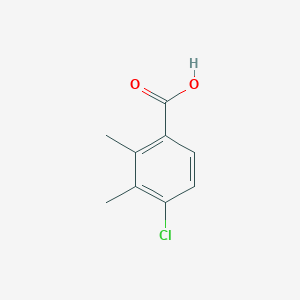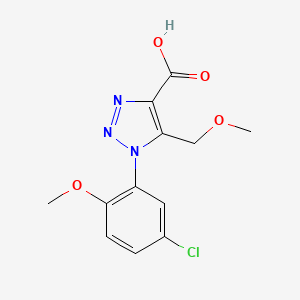![molecular formula C11H13ClFNO2 B1487637 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide CAS No. 1182438-10-3](/img/structure/B1487637.png)
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO2 . It has a molecular weight of 245.68 . The compound is in powder form .
Synthesis Analysis
The synthesis of a similar compound, N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, was achieved by the condensation of corresponding hydrazide and aromatic aldehydes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder and has a molecular weight of 245.68 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anti-Inflammatory Activity
This compound has been synthesized and studied for its potential anti-inflammatory effects. It’s part of a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which have shown moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assays . Such compounds could be valuable in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects than current medications.
Conformational Studies
The stereochemical behavior of similar compounds has been explored using proton nuclear magnetic resonance techniques. These studies are crucial for understanding the most stable stereoisomers and their biological activities. The compound may undergo similar conformational studies to determine its most stable configuration and potential biological efficacy .
Synthesis of Analogues
The compound can serve as a precursor for the synthesis of various analogues with potential pharmacological activities. By altering the functional groups or the aromatic system, researchers can create a library of compounds to be screened for various biological activities .
Cyclooxygenase Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit cyclooxygenase-derived prostaglandin synthesis. This is a key mechanism by which NSAIDs exert their therapeutic effects. The compound could be studied for selective COX-2 inhibition, which would offer anti-inflammatory benefits without the gastrointestinal risks associated with COX-1 inhibition .
Gastrointestinal Safety Profile
Given the importance of developing NSAIDs that do not cause gastric injury, this compound could be part of research aimed at finding safer alternatives. Its structure suggests it might avoid the topical effects and decrease prostaglandin production that lead to gastrointestinal damage .
Renal and Hepatic Safety
The search for NSAIDs that do not cause renal or hepatic complications is ongoing. The compound’s unique structure may contribute to a better safety profile, making it a candidate for further research in this area .
Cardiovascular Safety
The cardiovascular risks associated with some NSAIDs are a significant concern. Research into compounds like 2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide could lead to the discovery of drugs that provide anti-inflammatory benefits without increasing the risk of adverse cardiovascular effects .
Drug Formulation and Delivery
Finally, the compound could be used in the development of new drug formulations, potentially improving the solubility, stability, and delivery of active pharmaceutical ingredients. Its chemical properties might allow it to be incorporated into various delivery systems, such as nanoparticles or liposomes, to enhance drug efficacy .
properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-14(11(15)8-12)6-7-16-10-5-3-2-4-9(10)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXOTYGNHIHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



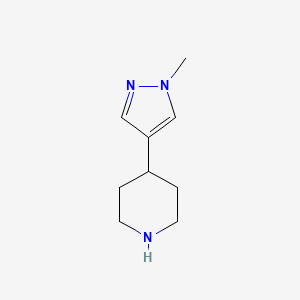

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
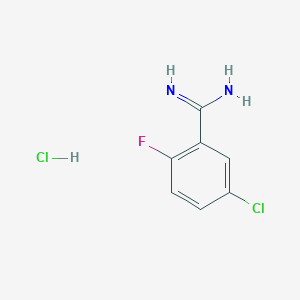
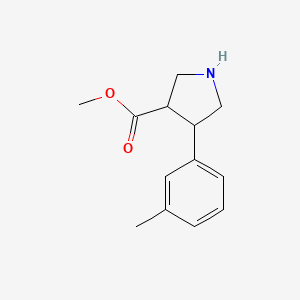
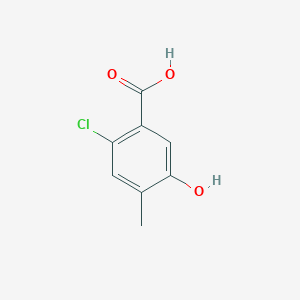
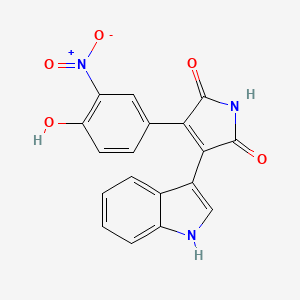


![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
